Isopropyl (trans-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate
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Overview
Description
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a synthetic organic compound that features a bromothiazole moiety attached to a cyclohexyl ring, which is further linked to an isopropyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized by introducing the bromothiazole moiety through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the reaction of the functionalized cyclohexyl ring with isopropyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromothiazole moiety, potentially converting it to a thiazoline derivative.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiazole moiety could play a crucial role in these interactions due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Isopropyl ((1r,4r)-4-(thiazol-2-yl)cyclohexyl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Isopropyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
Uniqueness
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness may confer specific advantages in its applications, such as enhanced binding affinity or selectivity in medicinal chemistry.
Properties
Molecular Formula |
C13H19BrN2O2S |
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Molecular Weight |
347.27 g/mol |
IUPAC Name |
propan-2-yl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-8(2)18-13(17)16-10-5-3-9(4-6-10)12-15-7-11(14)19-12/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
SUCSSJQVZTUPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
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